molecular formula C6H8F2O B1530780 3,3-Difluorocyclopentane-1-carbaldehyde CAS No. 1553231-11-0

3,3-Difluorocyclopentane-1-carbaldehyde

Cat. No.: B1530780
CAS No.: 1553231-11-0
M. Wt: 134.12 g/mol
InChI Key: AHLQCSUZPCONHF-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol . It is characterized by the presence of two fluorine atoms attached to a cyclopentane ring and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclopentane-1-carbaldehyde typically involves the fluorination of cyclopentane derivatives followed by the introduction of the aldehyde group. One common method includes the reaction of cyclopentane with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. The resulting 3,3-difluorocyclopentane is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalytic oxidation processes can enhance the efficiency of production. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: NaOMe, KOtBu

Major Products Formed

    Oxidation: 3,3-Difluorocyclopentane-1-carboxylic acid

    Reduction: 3,3-Difluorocyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used

Scientific Research Applications

3,3-Difluorocyclopentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclopentane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclopentanone: Similar structure but with a ketone group instead of an aldehyde.

    3,3-Difluorocyclopentane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    3,3-Difluorocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

3,3-Difluorocyclopentane-1-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications in research and industry .

Properties

IUPAC Name

3,3-difluorocyclopentane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)2-1-5(3-6)4-9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLQCSUZPCONHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553231-11-0
Record name 3,3-difluorocyclopentane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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